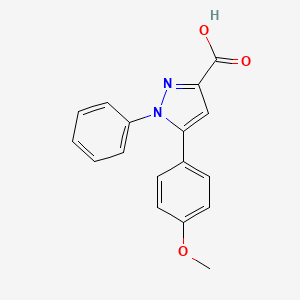

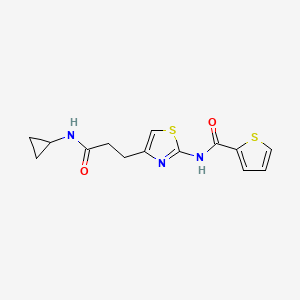

4-Iodo-1-(2-methoxypropan-2-yl)imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Iodo-1-(2-methoxypropan-2-yl)imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound has been widely studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In

Aplicaciones Científicas De Investigación

Radiosensitization in Cancer Treatment

4-Iodo-1-(2-methoxypropan-2-yl)imidazole derivatives have been studied for their potential as radiosensitizers. Radiosensitizers are compounds that make cancer cells more sensitive to radiation therapy. Gupta et al. (1985) synthesized a series of these derivatives and found them to be effective in sensitizing hypoxic Chinese hamster cells to radiation, indicating a potential application in cancer treatment (Gupta et al., 1985).

Antiproliferative Activity Against Cancer Cells

The compound has been explored for its antiproliferative properties against human non-small cell lung carcinoma. Dake et al. (2017) synthesized various substituted imidazole derivatives, including 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol, which showed promising results in inhibiting the growth of cancer cells in vitro (Dake et al., 2017).

Corrosion Inhibition

Imidazole derivatives, including those related to this compound, have been investigated for their use as corrosion inhibitors. Prashanth et al. (2021) synthesized new imidazole derivatives and explored their potential in protecting mild steel in acidic solutions. Their research indicated that these compounds could serve as efficient corrosion inhibitors (Prashanth et al., 2021).

Synthesis and Characterization

Research into the synthesis and characterization of imidazole derivatives, including 4-Iodo-1H-imidazole, is an ongoing field of study. Ru (2011) reported on the synthesis of 4-Iodo-1H-imidazole, detailing the process and structural characterization, which is vital for understanding the compound's properties and potential applications (Ru, 2011).

Molecular Reactivity and Potential Biomedical Applications

Hossain et al. (2018) studied the reactivity of imidazole derivatives using spectroscopic characterization and computational study. They investigated the potential interaction of these compounds with antihypertensive protein hydrolase, suggesting possible biomedical applications (Hossain et al., 2018).

Mecanismo De Acción

Mode of Action

Imidazole derivatives are known to interact with various targets, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .

Propiedades

IUPAC Name |

4-iodo-1-(2-methoxypropan-2-yl)imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2O/c1-7(2,11-3)10-4-6(8)9-5-10/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCRQDRFCCWVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(N1C=C(N=C1)I)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

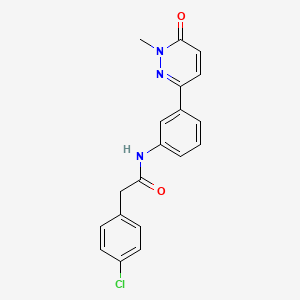

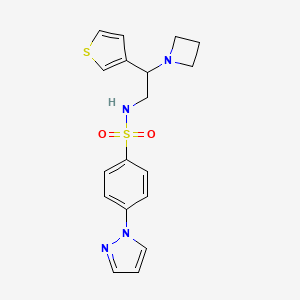

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2474538.png)

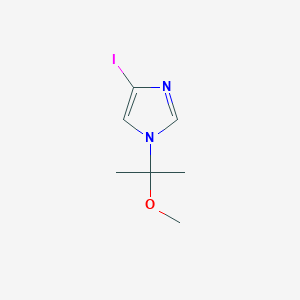

![5-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2474539.png)

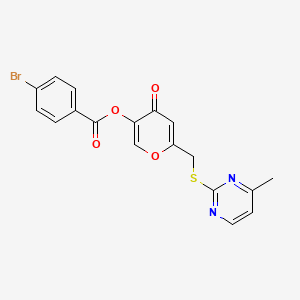

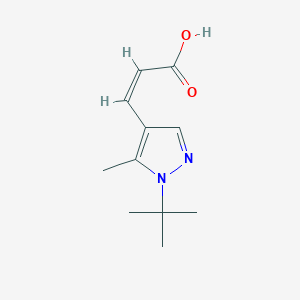

![1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2474546.png)

![3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)